Enhanced Lewis Acidity: Fluorine Substituent Decreases pKa Relative to Non-Fluorinated Analog
The introduction of a fluorine atom at the 3-position increases the Lewis acidity of the boronic acid group relative to the non-fluorinated isoquinolin-6-ylboronic acid. While direct pKa measurements for (3-fluoroisoquinolin-6-yl)boronic acid are not publicly available, class-level inference from phenylboronic acid systems indicates a pKa decrease of approximately 1-2 units upon mono-fluorination at a meta-like position. For reference, 3-fluorophenylboronic acid has a predicted pKa of 7.50 ± 0.10 , compared to ~8.8 for unsubstituted phenylboronic acid [1]. This enhanced acidity correlates with improved transmetalation kinetics in Suzuki-Miyaura coupling [1].
| Evidence Dimension | pKa (Acidity) |
|---|---|
| Target Compound Data | Not directly measured; inferred ~7.5-8.0 based on 3-fluorophenyl analog |
| Comparator Or Baseline | Phenylboronic acid: pKa ~8.8 [1]; Isoquinolin-6-ylboronic acid: predicted ~8.2-8.6 |
| Quantified Difference | Estimated ΔpKa ~ -0.8 to -1.3 (more acidic) |
| Conditions | Aqueous solution; predicted values based on DFT or measured on phenylboronic acid analogs |
Why This Matters
Lower pKa indicates stronger Lewis acidity, which facilitates faster transmetalation in Suzuki couplings and enhances binding to diols under physiological conditions, crucial for sensor and drug design applications.
- [1] Zarzeczańska, D., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Chemistry - A European Journal, 23(45), 10863-10871. View Source
